molecular formula C14H18FNO3S2 B2976741 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351613-47-2

8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

カタログ番号: B2976741
CAS番号: 1351613-47-2
分子量: 331.42
InChIキー: WNJWNUPJYYUAMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 1351613-47-2) is a chemical compound with the molecular formula C14H18FNO3S2 and a molecular weight of 331.43 g/mol . This complex molecule features a 1-oxa-4-thia-8-azaspiro[4.5]decane core structure, which incorporates both oxygen and sulfur atoms in its heterocyclic ring system, and is functionalized with a (3-fluorobenzyl)sulfonyl group . While the specific biological applications of this exact molecule are not detailed in the available literature, its structure is of significant interest in medicinal chemistry. Spirocyclic scaffolds similar to this one, particularly 1-oxa-8-azaspiro[4.5]decane, are recognized as valuable frameworks in drug discovery. For instance, research has shown that structurally related compounds can act as potent and selective ligands for sigma-1 receptors, making them promising candidates for development as tumor imaging agents . Furthermore, other 1-oxa-3-azaspiro[4.5]decane derivatives have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders . This suggests that 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a sophisticated molecular building block, well-suited for pharmaceutical research and the development of novel bioactive compounds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S2/c15-13-3-1-2-12(10-13)11-21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h1-3,10H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJWNUPJYYUAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

化学反応の分析

Types of Reactions

8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorobenzyl position.

科学的研究の応用

8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with unique properties.

作用機序

The mechanism by which 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.

類似化合物との比較

Comparison with Structurally Related Spirocyclic Compounds

Heteroatom Composition and Core Modifications

a) 1-Oxa-4-thia-8-azaspiro[4.5]decane Derivatives
  • 8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS: 1351613-59-6): Substitutes the 3-fluorobenzyl group with a 3-chloro-4-methoxyphenylsulfonyl moiety. Molecular weight: 363.9 g/mol (vs. 378.3 g/mol for the target compound).
  • 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane :
    • Features a trifluoromethylphenyl group, which increases electron-withdrawing effects and metabolic resistance.
b) 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
  • 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (14): Replaces the thia group with a second oxygen, forming a 1,4-dioxa system. Synthesized via SuFEx chemistry (Ca(NTf2)2-catalyzed reaction), yielding 68%.
c) 1-Thia-4-azaspiro[4.5]decane Derivatives
  • 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one :
    • Lacks the oxa group but retains the thia-aza spiro core.
    • Exhibits anticancer activity (reported m.p. 142–143°C), suggesting structural compatibility with biological targets.

Substituent Variations on the Sulfonyl Group

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Fluorobenzyl 378.3 Balanced lipophilicity; fluorine enhances bioavailability -
8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 2-Bromophenyl 378.3 Bromine increases molecular bulk and halogen bonding potential
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 5-Bromo-2-methoxyphenyl 392.28 Methoxy improves solubility; bromine aids crystallography
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Chlorophenyl 356.8 Dual diaza system enhances hydrogen-bonding capacity

生物活性

The compound 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a member of the spirocyclic class of compounds, notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane includes a spirocyclic framework that integrates sulfur and oxygen atoms, contributing to its chemical reactivity and biological properties. The presence of the sulfonyl group enhances its interactions with biological targets, particularly in the context of kinase inhibition.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific kinases involved in critical cellular processes such as inflammation and apoptosis. Notably, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis and inflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can effectively inhibit RIPK1 activity at micromolar concentrations. For example, studies have shown that at a concentration of 50 μM, the compound can reduce RIPK1-mediated signaling by approximately 50%, suggesting a dose-dependent response .

Case Study 1: Inhibition of Necroptosis

A study investigated the effects of this compound on necroptosis in human cell lines. The results indicated that treatment with 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane significantly reduced cell death associated with necroptotic pathways, highlighting its potential as a therapeutic agent in conditions characterized by excessive inflammation .

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against colorectal cancer cells, with IC50 values ranging from 20 to 30 μM. This selectivity suggests potential applications in targeted cancer therapies .

Data Table: Biological Activity Summary

Biological Activity Concentration (μM) Effect Observed
RIPK1 Inhibition50~50% reduction in signaling
Necroptosis Inhibition25Significant reduction in cell death
Cytotoxicity against Colorectal Cancer20 - 30Selective cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?

  • Methodological Answer : Synthesis typically involves two key steps:

  • Spirocyclic Core Formation : Use of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as precursors, often functionalized via Suzuki-Miyaura coupling or nucleophilic substitution (e.g., with 3-fluorobenzyl sulfonyl chloride) .
  • Sulfonylation : Reaction of the spirocyclic amine intermediate with sulfonyl chlorides under mild conditions (e.g., dichloromethane, room temperature) to introduce the sulfonyl group . Microwave-assisted reactions (110°C, 6 hours) have been employed to enhance efficiency and yield .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR for functional group identification and purity assessment. For example, 1H NMR^1 \text{H NMR} signals near δ 7.6–7.1 ppm confirm aromatic protons from the 3-fluorobenzyl group .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Crystallography : SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemistry and confirm spirocyclic geometry .

Advanced Research Questions

Q. What strategies optimize anticancer activity in sulfonylazaspiro compounds?

  • Methodological Answer : Structural optimization focuses on:

  • Functional Group Addition : Acetyl-protected mannose moieties improve solubility and cellular uptake, as seen in derivatives with IC50_{50} values as low as 0.05 µM against MDA-MB-231 cells .
  • Mechanistic Studies : Flow cytometry reveals G2/M phase arrest and apoptosis induction. For example, derivative 7j (IC50_{50} = 0.07 µM in HeLa cells) triggers caspase-3 activation .
  • SAR Analysis : Bulky aryl sulfonyl groups enhance steric hindrance, improving target binding affinity .

Q. How can data contradictions in crystallographic analysis be resolved?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution data refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to model twin domains .
  • Validation Metrics : Check R-factors (e.g., R1<0.05R_1 < 0.05) and residual electron density maps (<0.5 eÅ3^{-3}) to validate atomic positions .
  • Cross-Verification : Compare crystallographic data with NMR-derived spatial constraints (e.g., NOESY correlations) to resolve ambiguities .

Q. What are key considerations in designing analogs for improved pharmacokinetics?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP values below 3.0, enhancing aqueous solubility. Derivatives with logP <2.5 show improved bioavailability .
  • Metabolic Stability : Replace metabolically labile groups (e.g., esters) with ethers or amides. For example, 1-oxa-4-thia substitution improves resistance to hepatic degradation .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinases, prioritizing analogs with docking scores <−8.0 kcal/mol .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。